molecular formula C10H6O2 B6608592 6-ethynyl-1,3-dihydro-2-benzofuran-1-one CAS No. 2870701-96-3

6-ethynyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6608592
CAS No.: 2870701-96-3
M. Wt: 158.15 g/mol
InChI Key: YMBNLDMZUDARSM-UHFFFAOYSA-N
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Description

6-ethynyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of ethynyl-substituted precursors, which undergo cyclization to form the benzofuran ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-ethynyl-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-ethynyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-dihydrobenzofuran: A reduced form of benzofuran.

    6-ethynylbenzofuran: A similar compound with an ethynyl group but lacking the dihydro and one functionalities.

Uniqueness

6-ethynyl-1,3-dihydro-2-benzofuran-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

6-ethynyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h1,3-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNLDMZUDARSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(COC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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